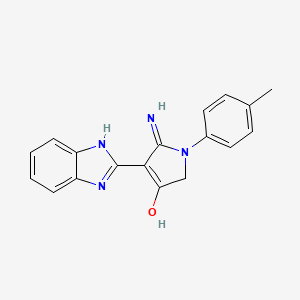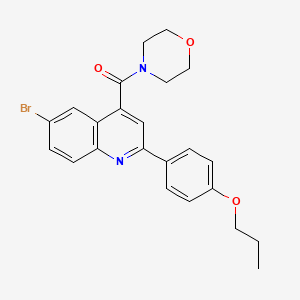![molecular formula C18H23N3O3 B6061676 4-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(4-methoxybenzyl)morpholine](/img/structure/B6061676.png)
4-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(4-methoxybenzyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(4-methoxybenzyl)morpholine is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound is a morpholine derivative that has been synthesized using a specific method and has been found to have several biochemical and physiological effects.
作用機序
The mechanism of action of 4-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(4-methoxybenzyl)morpholine is not fully understood. However, studies have suggested that this compound may work by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This inhibition may lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 4-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(4-methoxybenzyl)morpholine has several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis.
実験室実験の利点と制限
One of the main advantages of using 4-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(4-methoxybenzyl)morpholine in lab experiments is its anti-inflammatory and analgesic properties. This makes it a potential candidate for the treatment of various inflammatory diseases such as arthritis. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for the research of 4-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(4-methoxybenzyl)morpholine. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to study its potential as a drug candidate for the treatment of other inflammatory diseases such as asthma and inflammatory bowel disease. Additionally, studies could be conducted to investigate the toxicity and pharmacokinetics of this compound in animal models.
合成法
The synthesis of 4-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(4-methoxybenzyl)morpholine involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with 4-methoxybenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified using column chromatography to obtain pure 4-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(4-methoxybenzyl)morpholine.
科学的研究の応用
4-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(4-methoxybenzyl)morpholine has been found to have several potential applications in scientific research. One of the main applications is in the field of medicinal chemistry, where this compound has been studied for its potential as a drug candidate. Studies have shown that this compound has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis.
特性
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-[2-[(4-methoxyphenyl)methyl]morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-13-10-17(19-20(13)2)18(22)21-8-9-24-16(12-21)11-14-4-6-15(23-3)7-5-14/h4-7,10,16H,8-9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZLKTKRQJQYEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCOC(C2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(4-methoxybenzyl)morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-{[1-(4-isobutylbenzyl)-3-piperidinyl]amino}-2-oxoethyl)-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6061601.png)
![2-{2-(3,4-diethoxyphenyl)-1-[(2-phenylethyl)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6061626.png)


![1-[cyclohexyl(methyl)amino]-3-[2-({methyl[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6061637.png)
![N-(2-chlorobenzyl)-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6061645.png)
![5-(2-furylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6061646.png)
![3-(2-furyl)-10-hexanoyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6061652.png)
![ethyl 3-amino-6-cyclopropyl-4-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6061657.png)
![1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B6061660.png)

![2-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B6061672.png)
![ethyl 3-(4-fluorobenzyl)-1-[2-furyl(oxo)acetyl]-3-piperidinecarboxylate](/img/structure/B6061678.png)
![3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6061681.png)